

Application Notes and Protocols for Acid Black 2 Staining Solution

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Compound of Interest

Compound Name: Acid Black 2

Cat. No.: B1164905

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Introduction

Acid Black 2, also known as Nigrosine or Naphthol Blue Black, is a synthetic, water-soluble anionic dye widely employed in various biological and forensic applications.[1][2][3] Its primary utility lies in its ability to bind to basic tissue components and proteins, rendering them visible for microscopic examination or electrophoretic analysis.[4] This document provides detailed protocols for the preparation and application of **Acid Black 2** staining solutions for general protein staining on gels and membranes, as well as for specific histological and forensic uses.

Chemical Properties of **Acid Black 2**:

Property	Description
Synonyms	Naphthol Blue Black, Amido Black 10B, Nigrosine, C.I. 20470[5][6]
CAS Number	1064-48-8[6]
Molecular Formula	C ₂₂ H ₁₄ N ₆ Na ₂ O ₉ S ₂ [6]
Molecular Weight	616.49 g/mol [6]
Appearance	Black powder or crystals[2][7]
Solubility	Soluble in water and alcohol[7][8][9]

Applications

Acid Black 2 is a versatile stain with a range of applications, including:

- **Protein Staining:** Used for the visualization of proteins on polyacrylamide and agarose gels, as well as on nitrocellulose membranes.[\[6\]](#)[\[10\]](#)
- **Histology:** Employed as a biological stain for tissues and cells, particularly for staining myelin.[\[8\]](#)[\[11\]](#)
- **Forensic Science:** Utilized to stain blood-contaminated latent prints, which appear blue-black.[\[12\]](#)
- **Other Industrial Uses:** Also used in the manufacturing of ink and for dyeing materials such as leather, paper, and wood.[\[9\]](#)

Experimental Protocols

Protocol 1: General Protein Staining for Gels (Polyacrylamide, Agarose)

This protocol is suitable for staining proteins separated by electrophoresis.

Materials:

- **Acid Black 2** (Naphthol Blue Black) powder
- Glacial Acetic Acid
- Methanol (for destaining)
- Distilled or deionized water
- Filter paper

Staining Solution Preparation (0.1% w/v **Acid Black 2** in 7% v/v Acetic Acid):

- Weigh 0.1 g of **Acid Black 2** powder.

- In a clean glass container, add 7 mL of glacial acetic acid to 93 mL of distilled water.
- Slowly add the **Acid Black 2** powder to the acetic acid solution while stirring.
- Continue to stir until the dye is completely dissolved.
- Filter the solution using filter paper to remove any undissolved particles.[\[5\]](#)
- Store the staining solution at room temperature.[\[13\]](#)

Staining Procedure:

- After electrophoresis, fix the proteins in the gel if required by the specific protocol.
- Immerse the gel in the **Acid Black 2** staining solution for a minimum of 2 hours at room temperature.[\[6\]](#)[\[10\]](#)
- Remove the gel from the staining solution.

Destaining Procedure:

- Prepare a destaining solution of 7% (v/v) acetic acid in water.[\[6\]](#)[\[10\]](#)
- Immerse the stained gel in the destaining solution.
- Gently agitate the gel until the background is clear and the protein bands are distinctly visible. The detection sensitivity is approximately 20% of that of Coomassie Blue R.[\[6\]](#)[\[10\]](#)

Protocol 2: Protein Staining for Western Blot Membranes

This protocol is adapted for staining proteins transferred to nitrocellulose or PVDF membranes.

Materials:

- **Acid Black 2** (Naphthol Blue Black) powder
- Methanol

- Glacial Acetic Acid
- Distilled or deionized water

Staining Solution Preparation (0.1% w/v **Acid Black 2** in 10% v/v Methanol, 2% v/v Acetic Acid):

- Weigh 0.1 g of **Acid Black 2** powder.
- In a suitable container, mix 10 mL of methanol and 2 mL of glacial acetic acid with 88 mL of distilled water.
- Add the **Acid Black 2** powder to the solution and stir until fully dissolved.[\[5\]](#)

Staining Procedure:

- Following the protein transfer, immerse the membrane in the staining solution for 15-30 minutes.[\[5\]](#)
- Remove the membrane and briefly rinse with a destaining solution to remove excess stain.

Destaining Procedure:

- Prepare a destaining solution of 50% (v/v) methanol and 7% (v/v) acetic acid in water.[\[5\]](#)
- Rapidly destain the membrane in this solution for 5-10 minutes, or until the protein bands are clearly visible against a clean background.[\[5\]](#)

Protocol 3: Staining of Myelin (Black Gold II Method Adaptation)

While specific "**Acid Black 2**" myelin staining protocols are less common, the principles are similar to other myelin stains. The "Black Gold" stain is a well-established method for myelin visualization.[\[11\]](#)[\[14\]](#) A simplified, general protocol inspired by such methods is presented here.

Materials:

- Formalin-fixed brain sections (20-50 μ m thick) mounted on slides[\[11\]](#)

- **Acid Black 2** staining solution (0.3% in 0.9% NaCl)[[14](#)]
- 1% Sodium thiosulfate solution
- Distilled water
- Ethanol series (for dehydration)
- Xylene or other clearing agent
- Mounting medium

Procedure:

- Hydrate the tissue sections by passing them through a series of descending ethanol concentrations and finally into distilled water for 2 minutes.[[11](#)]
- Preheat the 0.3% **Acid Black 2** staining solution and 1% sodium thiosulfate solution to 60°C. [[11](#)]
- Incubate the slides in the preheated **Acid Black 2** solution at 60°C for approximately 12 minutes. Monitor the staining progress every 2-3 minutes until the finest myelinated fibers appear dark. Overstaining is indicated by a lavender background.[[11](#)]
- Rinse the slides in distilled water for 2 minutes.[[11](#)]
- Dehydrate the sections through an ascending series of ethanol concentrations.
- Clear the sections in xylene.
- Coverslip with an appropriate mounting medium.

Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of **Acid Black 2** staining solutions.

Table 1: Staining Solution Formulations

Application	Dye Concentration (% w/v)	Solvent Composition	Reference
General Protein Staining (Gels)	0.1	7% Acetic Acid in Water	[5] [6]
Protein Staining (Membranes)	0.1	10% Methanol, 2% Acetic Acid in Water	[5]
Myelin Staining (Adapted)	0.3	0.9% NaCl Solution	[14]

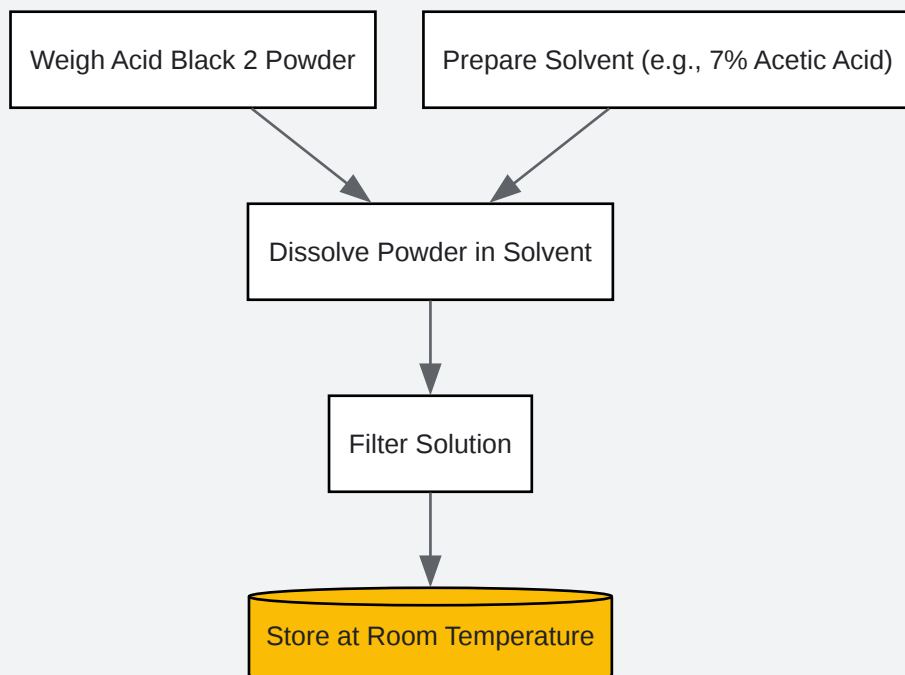
Table 2: Incubation and Destaining Times

Application	Staining Time	Destaining Solution	Destaining Time	Reference
General Protein Staining (Gels)	≥ 2 hours	7% Acetic Acid	Until background is clear	[6] [10]
Protein Staining (Membranes)	15 - 30 minutes	50% Methanol, 7% Acetic Acid	5 - 10 minutes	[5]
Myelin Staining (Adapted)	~12 minutes at 60°C	N/A (Rinse with water)	2 minutes	[11]

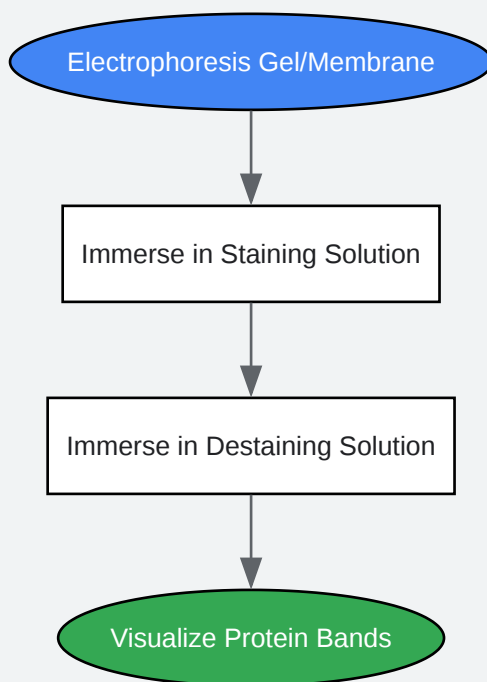
Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Staining Solution Preparation



General Protein Staining and Destaining Workflow



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